Tetrahydrofuran-2-ylboronic acid
Overview
Description
Tetrahydrofuran-2-ylboronic acid is an organoboron compound that features a tetrahydrofuran ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatile reactivity and utility in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of tetrahydrofuran derivatives using boron reagents. For instance, the reaction of tetrahydrofuran with boronic acid derivatives under specific conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofuran-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted tetrahydrofuran derivatives .
Scientific Research Applications
Tetrahydrofuran-2-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tetrahydrofuran-2-ylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. In cross-coupling reactions, it acts as a nucleophile, transferring its boron moiety to the palladium catalyst, which then facilitates the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: Tetrahydrofuran-2-ylboronic acid is unique due to its tetrahydrofuran ring, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
oxolan-2-ylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO3/c6-5(7)4-2-1-3-8-4/h4,6-7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOCOBSUDVQUJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCO1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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